Lipophilicity (LogP) Differentiates Permeability Potential
1-(2-Chloropyridin-4-yl)-4-methylpiperazine exhibits a calculated LogP of 1.49, which is 0.34 log units higher than the 1.15 LogP of its direct structural analog 1-(2-chloropyridin-4-yl)piperazine [1]. This quantitative increase in lipophilicity, driven by the N-methyl substitution on the piperazine ring, is consistent with class-level SAR understanding that alkylation enhances membrane partitioning.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.49 |
| Comparator Or Baseline | 1-(2-Chloropyridin-4-yl)piperazine (CAS 854159-45-8), LogP = 1.15 |
| Quantified Difference | Δ LogP = +0.34 |
| Conditions | Calculated via fragment-based method, as reported on ChemSrc. |
Why This Matters
A LogP increase of 0.34 can translate to measurably higher passive membrane permeability and a different distribution profile in cellular assays, making this compound a more lipophilic building block for CNS or intracellular target programs.
- [1] ChemSrc. 1-(2-Chloropyridin-4-yl)-4-methylpiperazine. CAS No. 1000802-63-0. LogP: 1.48970. View Source
